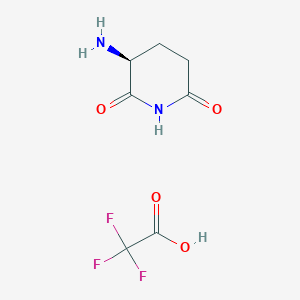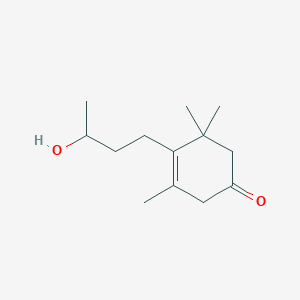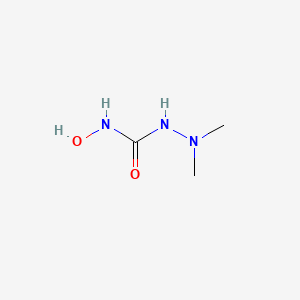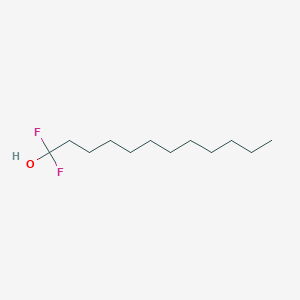
1,1-Difluorododecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorododecan-1-OL is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, which also bears a hydroxyl group
Méthodes De Préparation
The synthesis of 1,1-Difluorododecan-1-OL typically involves the fluorination of dodecan-1-ol. One common method is the reaction of dodecan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve more scalable processes, such as the use of electrochemical fluorination or other advanced fluorination techniques that allow for the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
1,1-Difluorododecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1,1-difluorododecanone or 1,1-difluorododecanoic acid.
Applications De Recherche Scientifique
1,1-Difluorododecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules, helping to understand the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It can be used in the production of specialty chemicals, surfactants, and other industrial applications where fluorinated compounds are desired for their unique properties.
Mécanisme D'action
The mechanism by which 1,1-Difluorododecan-1-OL exerts its effects depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, making it a valuable tool in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
1,1-Difluorododecan-1-OL can be compared to other fluorinated alcohols such as 1-fluorododecan-1-ol and 1,1,1-trifluorododecan-1-ol. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can lead to differences in their chemical properties and applications.
1-Fluorododecan-1-ol: Contains only one fluorine atom, which may result in different reactivity and stability compared to this compound.
1,1,1-Trifluorododecan-1-ol: Contains three fluorine atoms, which can further enhance the compound’s stability and alter its reactivity.
The uniqueness of this compound lies in its specific fluorination pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
477780-70-4 |
|---|---|
Formule moléculaire |
C12H24F2O |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1,1-difluorododecan-1-ol |
InChI |
InChI=1S/C12H24F2O/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h15H,2-11H2,1H3 |
Clé InChI |
BOOMGRBZVWZKFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
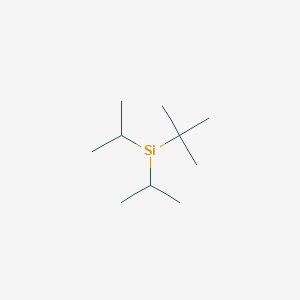
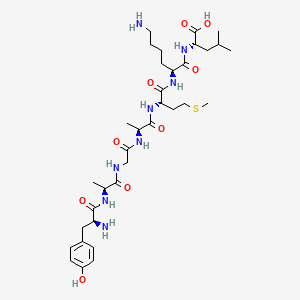

![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
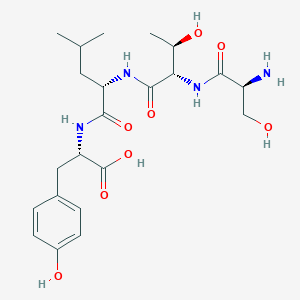
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
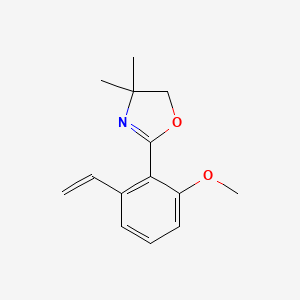
methanone](/img/structure/B14246750.png)
